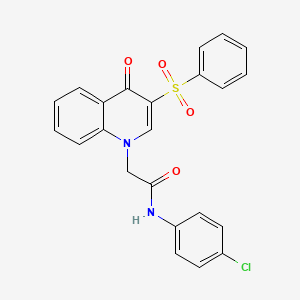
(2R,3R)-2-Pyridin-3-yloxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3R)-2-Pyridin-3-yloxolane-3-carboxylic acid, commonly known as Pyridoxal Isonicotinoyl Hydrazone (PIH), is a chelating agent widely used in scientific research for its ability to bind and transport metal ions. PIH has been studied extensively for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and iron overload disorders. In
Scientific Research Applications
Crystal Engineering and Hydrogen Bonding
In the realm of crystal engineering, studies have highlighted the role of carboxylic acid and pyridine functional groups in forming competitive hydrogen-bonding motifs. For instance, a study by Long et al. (2014) explored the coexistence of carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs in crystal structures. They employed quantum mechanical calculations to understand the formation of unique hydrogen-bonded tetramer units, showcasing the intricate balance between these competing interactions in solid-state chemistry (Long et al., 2014).
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Research in coordination chemistry has led to the development of metal-organic frameworks (MOFs) utilizing pyridine carboxylic acid derivatives. Ghosh et al. (2004) investigated the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under varying conditions, leading to the formation of coordination polymers and discrete metallomacrocycle structures. This work illustrates the versatility of pyridine carboxylic acids in constructing complex coordination architectures with potential applications in catalysis and materials science (Ghosh et al., 2004).
Hybrid Materials and Conductivity
Another study by Tronto et al. (2008) focused on the intercalation of pyrrole carboxylic acid derivatives into layered double hydroxides (LDHs), forming organically modified 2D nanocomposites. These materials, characterized by their structural and functional properties, offer promising applications in electronics and energy storage (Tronto et al., 2008).
Luminescent Properties and Photophysical Studies
The luminescent properties of coordination compounds derived from pyridine carboxylic acids have also been explored. Qin et al. (2005) synthesized a series of three-dimensional lanthanide coordination polymers, demonstrating unique luminescent properties that could be leveraged in optical materials and sensors (Qin et al., 2005).
properties
IUPAC Name |
(2R,3R)-2-pyridin-3-yloxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-3-5-14-9(8)7-2-1-4-11-6-7/h1-2,4,6,8-9H,3,5H2,(H,12,13)/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSTUVUVNZQLNW-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-Pyridin-3-yloxolane-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


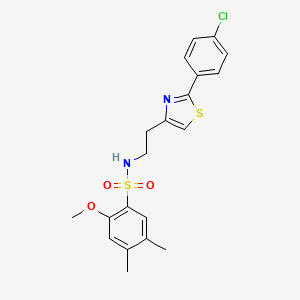
![12-(4-Fluorobenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2386693.png)
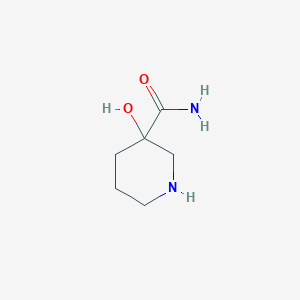
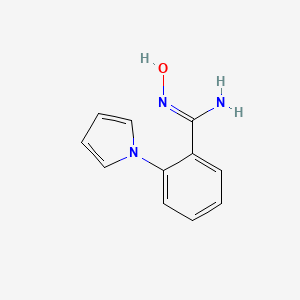

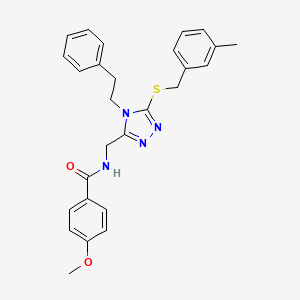

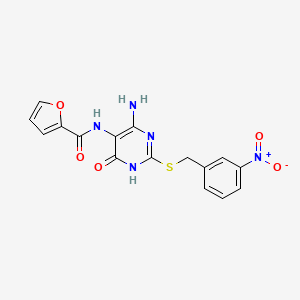
![5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2386705.png)
![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2386709.png)


